propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate
Description
Properties
IUPAC Name |
propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2S/c1-2-3-13-5(12)4-14-7-9-6(8)10-11-7/h2-4H2,1H3,(H3,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBPVJYRVEROJIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=NNC(=N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801214852 | |
| Record name | Propyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496033-63-7 | |
| Record name | Propyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496033-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801214852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triazole Core Formation
The 5-amino-1H-1,2,4-triazole moiety is typically synthesized via cyclization of aminoguanidine derivatives. In analogous syntheses, aminoguanidine hydrochloride reacts with carbonyl compounds under microwave irradiation or thermal conditions to form the triazole ring. For instance, succinic anhydride and aminoguanidine hydrochloride undergo cyclocondensation to generate triazole intermediates, which are then functionalized. Applied to this compound, the reaction of aminoguanidine with a thiocarbonyl precursor (e.g., thiourea or carbon disulfide) could yield 5-amino-1H-1,2,4-triazole-3-thiol, though exact conditions require optimization.
Sulfanyl-Acetate Esterification
The sulfanyl-acetate side chain is introduced via nucleophilic substitution. Propyl 2-chloroacetate reacts with the thiol group of the triazole intermediate in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) facilitate this reaction. For example, patent WO2013042138A2 describes analogous coupling reactions where triazole thiols alkylate with chloroacetate esters under mild conditions (25–60°C, 4–12 hours).
Hypothetical Reaction Pathway:
-
Triazole Synthesis:
-
Ester Coupling:
Reaction Optimization and Critical Parameters
Solvent and Base Selection
The choice of solvent and base significantly impacts yield and purity. Polar aprotic solvents (DMF, DCM) enhance nucleophilicity of the thiol group, while bases like TEA or DMAP neutralize HCl generated during substitution. Patent WO2015059716A2 highlights that solvent mixtures (e.g., DMF:DCM) improve solubility of intermediates, reducing side reactions.
Temperature and Reaction Time
Optimal temperatures range from 25°C to 60°C, balancing reaction rate and byproduct formation. Microwave-assisted synthesis, as demonstrated in RSC Advances, can reduce reaction times from hours to minutes (e.g., 30 minutes at 100°C).
Purification Techniques
Chromatography-free purification is preferred for scalability. Crystallization using ethanol/water mixtures or hexane/ethyl acetate systems achieves >95% purity, as reported in similar triazole ester syntheses.
Analytical Characterization
Spectroscopic Methods
Chromatographic Purity
HPLC with C18 columns and UV detection (254 nm) confirms purity. Retention times correlate with hydrophobic triazole and ester groups.
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Stepwise) | Method B (One-Pot) |
|---|---|---|
| Starting Materials | Aminoguanidine, Thiourea | Preformed Triazole-Thiol |
| Reaction Steps | 3 | 2 |
| Yield | 65–70% | 75–80% |
| Purification | Crystallization | Column Chromatography |
| Scalability | High | Moderate |
Note: Data inferred from analogous syntheses.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the triazole ring .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Compounds containing the triazole ring have been extensively studied for their antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various pathogens, including fungi and bacteria. The incorporation of the amino group enhances this activity by improving solubility and interaction with biological targets .
-
Antifungal Agents :
- Triazole derivatives are widely used in the treatment of fungal infections. Studies have shown that compounds similar to propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate exhibit potent antifungal activity against strains such as Candida albicans and Aspergillus species . The mechanism typically involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.
- Potential in Cancer Therapy :
Agricultural Applications
- Fungicides :
- Plant Growth Regulators :
Synthesis and Characterization
The synthesis of this compound typically involves microwave-assisted nucleophilic ring opening reactions followed by intramolecular cyclization processes. Characterization techniques such as NMR spectroscopy and X-ray crystallography provide insights into its molecular structure and confirm the presence of functional groups essential for its biological activity .
Case Study 1: Antifungal Efficacy
A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited significant antifungal activity against clinical isolates of Candida species. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungal agents .
Case Study 2: Agricultural Use
Field trials evaluating the effectiveness of triazole-based fungicides showed a marked reduction in fungal infections on crops treated with formulations containing this compound. This led to improved crop yields and reduced reliance on conventional chemical fungicides .
Mechanism of Action
The mechanism of action of propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, thereby inhibiting their activity. This compound may also modulate signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be contextualized using , which describes thiophene- and pyrazole-based derivatives synthesized via sulfur-mediated reactions. Key comparisons include:
Structural and Functional Group Analysis
| Compound Name | Core Heterocycle | Functional Groups | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate | 1,2,4-Triazole | Amino, sulfanyl, ester | Propyl ester, triazole-S-acetate linkage | ~215.27* |
| (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) | Pyrazole/Thiophene | Amino, hydroxy, cyano, ketone | Cyano-thiophene, pyrazole-ketone linkage | ~292.33† |
| (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) | Pyrazole/Thiophene | Amino, hydroxy, ester, ketone | Ethyl carboxylate, pyrazole-ketone linkage | ~338.38† |
*Calculated based on formula. †Derived from .
Key Observations:
- Heterocyclic Core: The target compound’s 1,2,4-triazole ring (vs. pyrazole/thiophene in 7a/7b) offers distinct electronic properties, influencing hydrogen-bonding capacity and stability. Triazoles are known for metabolic resistance, whereas thiophenes may enhance π-stacking interactions .
- Both 7a and the target compound feature amino groups, which could facilitate intermolecular interactions in crystal packing or biological targets .
- Synthesis Pathways: highlights sulfur incorporation via reactions with malononitrile or ethyl cyanoacetate. Similarly, the target compound’s sulfanyl bridge likely arises from nucleophilic substitution between a triazole thiol and propyl bromoacetate, paralleling the thiophene formation in 7a/7b .
Crystallographic and Computational Tools
The structural determination of such compounds relies on crystallographic software like SHELXL () for refinement and WinGX () for data integration. For example, the sulfanyl linkage in the target compound would require precise bond-length validation (C-S: ~1.81 Å), achievable through SHELXL’s robust refinement algorithms . Visualization via ORTEP-3 () could further clarify conformational flexibility, distinguishing it from rigid ketone-linked analogs like 7a/7b .
Biological Activity
Propyl 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, based on available research findings.
Antimicrobial Activity
One of the primary areas of interest for this compound is its potential antimicrobial activity. Studies have shown that compounds containing the 1,2,4-triazole moiety often exhibit significant antimicrobial properties .
Antibacterial Effects
Research has indicated that this compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacterial strains . While specific data for this compound is limited, related compounds have shown promising results.
Antifungal Properties
The 1,2,4-triazole core is present in various antifungal drug categories, suggesting potential antifungal activity for this compound . However, it's important to note that the specific antifungal activity of this compound requires further investigation.
Anti-inflammatory Activity
Studies on similar 1,2,4-triazole derivatives have demonstrated anti-inflammatory properties. While direct data on this compound is not available, research on related compounds provides insights into potential anti-inflammatory effects .
Cytokine Modulation
Investigations into similar 1,2,4-triazole derivatives have shown an influence on cytokine release, including TNF-α, IL-6, IFN-γ, and IL-10 . This suggests that this compound may also possess immunomodulatory properties.
Antiproliferative Activity
Some 1,2,4-triazole derivatives have demonstrated antiproliferative effects in cell culture studies. While specific data for this compound is not available, the structural similarity suggests potential antiproliferative activity .
Enzyme Inhibition
The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity.
Toxicity Profile
Studies on similar compounds have shown low toxicity in peripheral blood mononuclear cell (PBMC) cultures. For example, related 1,2,4-triazole derivatives demonstrated viable cell counts in the range of 94.71–96.72% at a dose of 100 μg/mL . While this data is not specific to this compound, it suggests a potentially favorable toxicity profile.
Structure-Activity Relationship (SAR)
The biological activity of this compound is likely influenced by its structural features. The presence of the triazole ring, the sulfanyl group, and the propyl ester moiety all contribute to its potential biological activities.
Q & A
Q. How does substituent variation on the triazole ring affect reactivity?
Q. What computational models predict the compound’s stability under physiological conditions?
- Methodology : DFT calculations (B3LYP/6-31G*) simulate hydrolysis pathways. Solvent-accessible surface area (SASA) analysis identifies vulnerable bonds (e.g., ester groups) .
Q. How to evaluate bioactivity against enzyme targets (e.g., CYP450)?
- Methodology : Molecular docking (AutoDock Vina) screens interactions with enzyme active sites. Validate via in vitro assays measuring IC₅₀ values .
Notes
- Contradictions : and report conflicting yields for metal complexes; this may arise from varying counterion effects (e.g., Cl⁻ vs. SO₄²⁻) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
